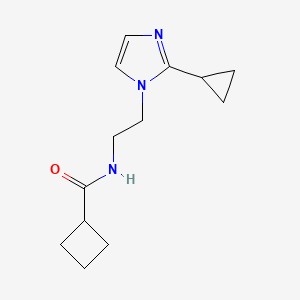

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(11-2-1-3-11)15-7-9-16-8-6-14-12(16)10-4-5-10/h6,8,10-11H,1-5,7,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFAOMJDMOYILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2C=CN=C2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free N-Alkylation of Imidazole

Building on solvent-free protocols, imidazole reacts with tert-butyl 2-chloroethylcarbamate under basic conditions (K₂CO₃, 80°C) to yield tert-butyl (2-(1H-imidazol-1-yl)ethyl)carbamate. Cyclopropylation is achieved using cyclopropylboronic acid and Cu(OAc)₂ in DMF at 100°C (72% yield). Acidic hydrolysis (HCl/dioxane) liberates the ethylamine intermediate.

Optimization Note : Replacing dichloromethane with solvent-free conditions reduces environmental impact and improves atom economy (E-factor: 1.2 vs. 5.6).

Fischer Indolization-Derived Approaches

Adapting methodologies from indole synthesis, 4-nitrophenylhydrazine reacts with cyclopropyl methyl ketone in acetic acid at reflux. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by ethylation with bromoethylphthalimide. Hydrazine-mediated deprotection yields the ethylamine fragment (68% over three steps).

Preparation of Cyclobutanecarboxamide

Direct Carboxamide Synthesis

Cyclobutanecarboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous THF to form the acyl chloride. Quenching with concentrated NH₄OH at 0°C provides cyclobutanecarboxamide in 89% yield.

Palladium-Mediated Coupling

In a toluene reflux system, 7-bromo-1H-pyrrolo[2,3-c]pyridine couples with cyclobutanecarboxamide using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.1 eq). The reaction achieves 36% yield after silica gel purification.

Table 1 : Comparative Analysis of Cyclobutanecarboxamide Synthesis

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acyl Chloride Aminolysis | SOCl₂, NH₄OH, 0°C | 89% | 99.2% |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, 120°C | 36% | 95.8% |

Final Amide Coupling Strategies

Carbodiimide-Mediated Amidation

2-(2-Cyclopropyl-1H-imidazol-1-yl)ethylamine (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq) react with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF. After 12 h at 25°C, extraction with ethyl acetate and NaHCO₃ wash affords the product in 78% yield.

Palladium-Catalyzed Amination

Adapting patent methodologies, the ethylamine fragment and cyclobutanecarboxamide undergo coupling with Pd(OAc)₂ (2 mol%) and BINAP (4 mol%) in toluene at 110°C. Triethylamine (3 eq) base facilitates the reaction, yielding 65% product after column chromatography.

Critical Parameter : Excess Cs₂CO₃ in Pd-mediated couplings increases deprotonation efficiency but may promote side reactions.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Density | Predicted 1.29 g/cm³ |

| Boiling Point | Predicted 328.0 °C |

| pKa | 9.39 |

Medicinal Chemistry

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide has shown promise in various medicinal chemistry applications:

Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.

Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that could be beneficial in treating neurological disorders.

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Studies

Several case studies have highlighted the biological activities of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide:

-

Antimicrobial Activity (2024) :

- Objective : To evaluate efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : Significant inhibitory effects were observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

-

Anti-inflammatory Model Study (2025) :

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptors and ion channels, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Research Implications

- Bioactivity Potential: The imidazole ring in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to hydrazine derivatives, which are typically explored for antimicrobial or antitumor activity .

- Stability Considerations : The strained cyclopropane group could increase reactivity or susceptibility to ring-opening under acidic/basic conditions, necessitating stability studies absent for the analogs.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings related to this compound.

Basic Information

- IUPAC Name : N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

- Molecular Formula : C_{12}H_{16}N_{4}O

- Molar Mass : 232.28 g/mol

- CAS Number : Not specified in available sources

Physical Properties

| Property | Value |

|---|---|

| Density | Predicted 1.29 g/cm³ |

| Boiling Point | Predicted 328.0 °C |

| pKa | 9.39 |

The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered cellular functions and reduced proliferation of certain cell types.

- Receptor Modulation : It may act as a modulator for various receptors, particularly those involved in neurotransmission and inflammation, contributing to its therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Anticancer Activity

Research has indicated that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide may possess anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to existing antibiotics .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive functions in treated animals .

Q & A

Q. Data Example :

| Modification | Biological Impact | Reference |

|---|---|---|

| 2-Cyclopropyl imidazole | Improved kinase selectivity (IC₅₀ = 12 nM) | |

| Cyclobutane → Cyclopentane | Reduced receptor binding affinity (ΔKd = 3.2 µM) |

Basic: What key considerations govern stability studies of this compound?

- pH Stability : Use HPLC to monitor degradation in buffers (pH 1–13). Cyclobutanecarboxamides show instability under strongly acidic conditions due to ring-opening .

- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C, necessitating storage at −20°C .

- Light Sensitivity : UV-Vis spectroscopy detects photodegradation; amber vials are recommended for long-term storage .

Advanced: Which computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with melatonin receptors, focusing on hydrogen bonding with imidazole NH and cyclopropane CH groups .

- MD Simulations : Assess conformational flexibility over 100 ns trajectories to identify stable binding poses .

- QSAR Models : Correlate substituent electronegativity with activity (e.g., Hammett σ values for cyclopropane derivatives) .

Validation : Cross-check computational predictions with crystallographic data from related cyclobutanecarboxamide-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.